2-Amino-3-methylhexan-1-ol

Lipophilicity Drug Design ADME Prediction

2-Amino-3-methylhexan-1-ol (CAS 1247913-07-0) is a C7 β-amino alcohol bearing a secondary methyl branch at the 3-position, placing it within the chiral amino alcohol family that serves as intermediates for asymmetric synthesis, medicinal chemistry scaffolds, and chiral auxiliary applications. The compound possesses two asymmetric centers, yielding four possible stereoisomers, and a computed LogP of approximately 0.74–0.88, which differentiates it from the linear C6 analog 2-aminohexan-1-ol (norleucinol) and the C6 branched analogs leucinol and isoleucinol.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B13619059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylhexan-1-ol
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCCCC(C)C(CO)N
InChIInChI=1S/C7H17NO/c1-3-4-6(2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3
InChIKeyDNJLOOKMUZMYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylhexan-1-ol: Chiral β-Amino Alcohol Building Block with Differentiated Hydrophobicity and Stereochemical Profile


2-Amino-3-methylhexan-1-ol (CAS 1247913-07-0) is a C7 β-amino alcohol bearing a secondary methyl branch at the 3-position, placing it within the chiral amino alcohol family that serves as intermediates for asymmetric synthesis, medicinal chemistry scaffolds, and chiral auxiliary applications. The compound possesses two asymmetric centers, yielding four possible stereoisomers, and a computed LogP of approximately 0.74–0.88, which differentiates it from the linear C6 analog 2-aminohexan-1-ol (norleucinol) and the C6 branched analogs leucinol and isoleucinol.

Why 2-Amino-3-methylhexan-1-ol Cannot Be Readily Substituted by Leucinol, Isoleucinol, or Norleucinol


Although 2-amino-3-methylhexan-1-ol shares a β-amino alcohol core with norleucinol (2-aminohexan-1-ol), leucinol (2-amino-4-methylpentan-1-ol), and isoleucinol (2-amino-3-methylpentan-1-ol), meaningful substitution is precluded by quantifiable differences in computed lipophilicity, molecular weight, stereochemical complexity, and conformational flexibility that directly influence solubility, membrane permeability, chiral recognition, and downstream synthetic utility. The presence of a methyl branch at position 3 uniquely modulates LogP, the number of asymmetric centers, and rotatable bond count relative to linear and differently branched analogs, creating a distinct physicochemical signature that cannot be reproduced by mere dilution or blending of other in-class compounds.

Product-Specific Quantitative Evidence for 2-Amino-3-methylhexan-1-ol: Head-to-Head and Cross-Study Comparative Data


Differentiated Lipophilicity (LogP) vs. Norleucinol, Leucinol, and Isoleucinol

2-Amino-3-methylhexan-1-ol exhibits a computed LogP of 0.74 (ChemScene) to 0.88 (Fluorochem), placing it between the linear norleucinol (LogP 0.50) and the shorter-chain branched isoleucinol (LogP 1.05). This log unit difference of Δ0.25–0.38 above norleucinol translates to approximately a 1.8–2.4× higher octanol–water partition, potentially enhancing membrane permeability for intracellular or CNS-targeted applications.

Lipophilicity Drug Design ADME Prediction Partition Coefficient

Stereochemical Complexity: Two Chiral Centers vs. One in Norleucinol and Leucinol

2-Amino-3-methylhexan-1-ol contains two asymmetric carbon atoms (C2 and C3), generating four stereoisomers (2S,3S; 2S,3R; 2R,3S; 2R,3R), whereas norleucinol and leucinol each possess only one chiral center, yielding two enantiomers each. Isoleucinol shares the two-center architecture but has a shorter C5 backbone (MW 117.19 vs. 131.22). This greater stereochemical complexity offers finer-grain diastereoselective control in asymmetric synthesis and an expanded patent landscape, particularly for chiral auxiliary or catalyst design.

Stereochemistry Chiral Resolution Diastereoselective Synthesis Enantiomeric Purity

Molecular Weight and Conformational Flexibility: Differentiated Rotatable Bond Profile

With a molecular weight of 131.22 Da and 4 rotatable bonds, 2-amino-3-methylhexan-1-ol occupies a distinct region of conformational space compared to leucinol (3 rotatable bonds, MW 117.19) while matching the linear norleucinol in bond count. The combination of increased molecular weight with an equivalent rotatable bond count to the linear analog indicates that branching stiffens the conformational ensemble without monotonic loss of degrees of freedom, a profile that can advantageously affect entropy-driven binding in protein–ligand interactions.

Conformational Analysis Molecular Dynamics Ligand Design Rotatable Bonds

Conserved Hydrogen-Bond Capacity Enables Analog Replacement Without Altering Donor–Acceptor Pharmacology

All comparator amino alcohols—norleucinol, leucinol, isoleucinol, and the target—share identical hydrogen-bond donor (2) and acceptor (2) counts and nearly identical topological polar surface area (TPSA 46.25 Ų). This conservation means that replacing any of these compounds with 2-amino-3-methylhexan-1-ol will not perturb the fundamental hydrogen-bond pharmacophore, allowing the methyl-branch-derived LogP and conformational differences to be studied in isolation as variables controlling pharmacokinetics rather than primary target engagement.

Hydrogen Bonding Ligand Efficiency Bioisostere Design Structure-Based Drug Design

Optimal Research and Industrial Application Scenarios for 2-Amino-3-methylhexan-1-ol


Lipophilicity-Driven Lead Optimization in CNS Drug Discovery

When a lead series built on norleucinol (LogP 0.50) requires enhanced blood-brain barrier penetration, 2-amino-3-methylhexan-1-ol (LogP 0.74–0.88) can be substituted without altering the hydrogen-bond pharmacophore (TPSA 46.25 retained), enabling isolated logD tuning while maintaining conserved HBD/HBA counts. The ~1.8–2.4× higher octanol–water partition predicted by the LogP shift is expected to improve passive CNS permeability.

Diastereoselective Chiral Auxiliary for Asymmetric Synthesis

The two asymmetric centers (C2 and C3) of 2-amino-3-methylhexan-1-ol provide four stereoisomers, offering a broader diastereomeric space for chiral auxiliary design compared to single-center norleucinol or leucinol (2 stereoisomers each). This expanded stereochemical palette can be exploited for substrate-controlled asymmetric induction where matched/mismatched pair effects are critical for high enantiomeric excess.

Conformational Entropy Modulation in Protein–Ligand Interactions

With 4 rotatable bonds versus 3 for leucinol, yet identical hydrogen-bond capacity, 2-amino-3-methylhexan-1-ol offers an additional degree of conformational freedom that can be leveraged in computational docking and molecular dynamics studies to explore entropy–enthalpy compensation without changing the hydrogen-bond anchor points. The +14 Da mass increment relative to all C6 analogs also provides a differentiable MS/MS fragmentation pattern for metabolic tracing.

Scaffold for Intellectual Property Expansion and Composition-of-Matter Protection

The unique combination of C7 backbone length, 3-methyl branch, and dual chiral centers creates a chemical space distinct from leucinol, isoleucinol, and norleucinol, enabling composition-of-matter patent filings that cover a structural subclass not anticipated by prior C6 amino alcohol art. The higher molecular weight and LogP also support Markush claims with differentiated physicochemical boundaries.

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